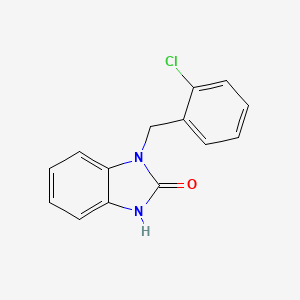

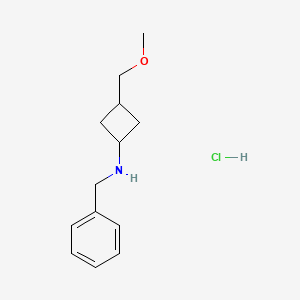

![molecular formula C18H14ClN3O2 B2995669 2-Chloro-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide CAS No. 1797965-98-0](/img/structure/B2995669.png)

2-Chloro-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and belongs to the class of benzamide derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Anti-inflammatory Activity

Research into the synthesis and biological activity of compounds related to 2-Chloro-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide has shown potential anti-inflammatory effects. In one study, azetidinones, which were obtained through a series of reactions involving corresponding hydrazones and chloro acetyl chloride, were tested for their anti-inflammatory activity. The most active compounds exhibited significant anti-inflammatory effects with lesser ulcerogenic activities compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) (R. Kalsi, M. Shrimali, T. Bhalla, J. Barthwal, 1990).

Anticancer Evaluation

Another application involves the synthesis and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activities. A study designed a series of these compounds and tested them against several cancer cell lines, showing moderate to excellent anticancer activity, with some derivatives exhibiting higher activities than the reference drug etoposide (B. Ravinaik, M. Rao, P. P. Rao, D. Ramachandran, D. Reddy, 2021).

Metabolic Pathway Analysis

Research on the metabolic fate and disposition of 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide (GDC-0449, vismodegib), a Hedgehog signaling pathway inhibitor, in rats and dogs revealed its extensive metabolism. The study found that GDC-0449 underwent significant oxidation followed by phase II glucuronidation or sulfation. Additionally, unusual metabolites resulting from pyridine ring opening were identified, highlighting a unique metabolic pathway (Qin Yue, Yung-Hsiang Chen, Teresa Mulder, et al., 2011).

Synthesis and Reactivity of Isocyanides

In a different study focusing on the synthesis, coordination, and reactivity of isocyanides, researchers prepared 2-(trimethylsiloxymethyl)phenyl isocyanide and investigated its transformation into 2-(hydroxymethyl)phenyl isocyanide. This research contributes to understanding the reactivity of such compounds and their potential applications in the development of new materials or pharmaceuticals (G. Facchin, R. Michelin, M. Mozzon, A. Tassan, 2002).

Propiedades

IUPAC Name |

2-chloro-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O2/c1-22-17(23)11-10-16(21-22)13-7-3-5-9-15(13)20-18(24)12-6-2-4-8-14(12)19/h2-11H,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJFHFCJAKCEKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2995594.png)

![Tert-butyl N-[4-[(5-chloropyrazine-2-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2995595.png)

![2-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2995596.png)

![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2995597.png)

![4-(Difluoromethyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid](/img/structure/B2995600.png)

![5,6-dimethyl-3-(2-phenylethyl)-1-[(pyridin-3-yl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2995606.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2995609.png)